Field: Cancer Research
Application Summary: GSK690693 has been shown to have potent anti-tumor activity. It has been used in combination with lapatinib, an EGFR and ErbB2 dual kinase inhibitor, to produce an additive effect in a variety of tumor cells .
Methods of Application: GSK690693 inhibits all 3 AKT kinases with IC50s of 2, 13, and 9 nM against AKT-1, 2, and 3, respectively. It causes dose-dependent reductions in the phosphorylation state of multiple proteins downstream of AKT, including GSK3β, PRAS40, and Forkhead (FOXO1/FOXO3a) .
Results: Treatment of tumor cells with GSK690693 leads to a dose-dependent increase in the nuclear transport of the transcription factor FOXO3a, accompanied by a change in the phosphorylation status of FOXO3a protein .
Field: Hematology
Application Summary: GSK690693 has been shown to induce growth inhibition and apoptosis in acute lymphoblastic leukemia (ALL) cell lines .
Methods of Application: The effect of GSK690693 was evaluated on the proliferation of 112 cell lines representing different hematologic neoplasia .
Results: Fifty-five percent of all cell lines tested were sensitive to the AKT inhibitor (EC 50 < 1 μM), with ALL, non-Hodgkin lymphoma, and Burkitt lymphoma showing 89%, 73%, and 67% sensitivity to GSK690693, respectively .
Field: Oncology
Application Summary: GSK690693 has been used in the treatment of established human SK-OV-3 ovarian, LNCaP prostate, and BT474 and HCC-1954 breast carcinoma xenografts .
Methods of Application: GSK690693 treatment was administered once daily for 21 days .
Results: The treatment produced significant anti-tumor activity in mice bearing the established human xenografts. Immunohistochemical analysis of tumor xenografts after repeat dosing with GSK690693 demonstrated reductions in phosphorylated AKT substrates .
Application Summary: GSK690693 has been shown to have an effect on chronic myeloid leukemia (CML). CML is a type of cancer that starts in certain blood-forming cells of the bone marrow .
Methods of Application: In CML, a genetic change takes place in an early (immature) version of myeloid cells - the cells that make red blood cells, platelets, and most types of white blood cells (except lymphocytes). This change forms an abnormal gene called BCR-ABL, which turns the cell into a CML cell. GSK690693 has been shown to have an effect on these cells .
Application Summary: GSK690693 has been shown to have an effect on non-Hodgkin lymphoma, a type of cancer that originates in the lymphatic system .
Methods of Application: Non-Hodgkin lymphoma is cancer that originates in your lymphatic system, the disease-fighting network spread throughout your body. GSK690693 has been shown to inhibit the growth of these cancerous cells .
Results: In non-Hodgkin lymphoma, tumors develop from lymphocytes — a type of white blood cell. GSK690693 has been shown to induce apoptosis in these cells .
Application Summary: GSK690693 has been shown to have an effect on Burkitt lymphoma, a form of non-Hodgkin’s lymphoma in which cancer starts in immune cells called B-cells .
Methods of Application: Burkitt lymphoma is characterized by translocation and dysregulation of the c-myc gene, leading to high-grade B-cell non-Hodgkin’s lymphoma. GSK690693 has been shown to inhibit the growth of these cancerous cells .
Results: Recognized as the fastest growing human tumor, Burkitt lymphoma is associated with impaired immunity and is rapidly fatal if left untreated. GSK690693 has been shown to induce apoptosis in these cells .
Field: Cellular and Molecular Biology
Application Summary: GSK690693 has been shown to have potent anti-tumor activity and shows an additive effect with lapatinib, an EGFR and ErbB2 dual kinase inhibitor .
Application Summary: GSK690693 has been shown to have an effect on acute myeloid leukemia (AML). AML is a type of cancer that starts in the bone marrow but often moves into the blood .
Methods of Application: In AML, a genetic change takes place in an early (immature) version of myeloid cells - the cells that make red blood cells, platelets, and most types of white blood cells (except lymphocytes). This change forms an abnormal gene called BCR-ABL, which turns the cell into an AML cell. GSK690693 has been shown to have an effect on these cells .
Application Summary: GSK690693 has been shown to have an effect on Hodgkin and non-Hodgkin lymphoma, types of cancers that originate in the lymphatic system .
GSK690693 is a small molecule compound developed as a pan-Akt inhibitor, specifically targeting the Akt isoforms 1, 2, and 3. It is classified as an ATP-competitive inhibitor, demonstrating low nanomolar potency with IC50 values of approximately 2 nM for Akt1, 13 nM for Akt2, and 9 nM for Akt3 . The compound is derived from the aminofurazan chemical series and has a molecular formula of C21H27N7O3 with a molecular weight of approximately 425.48 g/mol . GSK690693 has been shown to inhibit other kinases in the AGC family, including Protein Kinase A and Protein Kinase C, making it a versatile tool in cancer research .
GSK690693 acts as an ATP-competitive inhibitor of the AKT kinase enzyme []. AKT plays a critical role in cell signaling pathways regulating cell survival, proliferation, and metabolism. In cancer, dysregulation of AKT signaling can promote tumor growth. GSK690693 binds to the ATP-binding pocket of AKT, thereby preventing the enzyme from utilizing ATP for its activity and ultimately leading to the inhibition of these pro-survival pathways [].
GSK690693 functions by reversibly occupying the ATP binding pocket of the Akt kinase domain, competing with ATP for binding. This mechanism effectively blocks the phosphorylation of downstream targets of Akt in a dose-dependent manner . In vitro studies have shown that GSK690693 can inhibit the phosphorylation of multiple proteins downstream of Akt, such as Glycogen Synthase Kinase 3 beta and Forkhead transcription factors .
GSK690693 exhibits significant anti-tumor activity both in vitro and in vivo. It has been shown to reduce cell proliferation and induce apoptosis in various tumor cell lines, including those from breast cancer (e.g., T47D, BT474) and prostate cancer (e.g., LNCaP) . In xenograft models, GSK690693 effectively inhibited tumor growth in several cancer types, including ovarian and breast tumors . Furthermore, it has been evaluated in phase I clinical trials for its efficacy against solid tumors and lymphomas .
GSK690693 has potential applications in:
GSK690693 has been studied for its interactions with various kinases beyond Akt. Its selectivity profile indicates that while it primarily inhibits Akt isoforms, it also affects other members of the AGC kinase family . This broad interaction spectrum may contribute to its anti-tumor efficacy but also necessitates careful consideration regarding potential off-target effects.
Several compounds share structural or functional similarities with GSK690693. Here are a few notable examples:
Compound Name | Target Kinases | IC50 (nM) | Unique Features |
---|---|---|---|
GSK2141795 | Pan-Akt | ~10 | Selective for Akt signaling pathways |
MK-2206 | Pan-Akt | ~50 | Allosteric inhibitor; different binding mechanism |
AZD5363 | Pan-Akt | ~20 | Dual mechanism; inhibits both ATP binding and allosteric sites |
GSK690693 is unique due to its low nanomolar potency across all three Akt isoforms and its competitive inhibition mechanism, distinguishing it from others like MK-2206 which operates via an allosteric mechanism .
GSK690693 demonstrated remarkable antiproliferative activity across a comprehensive panel of hematologic malignancy cell lines. In a systematic evaluation of 112 cell lines representing different hematologic neoplasms, GSK690693 exhibited dose-dependent cytotoxicity with variable sensitivity patterns across cancer subtypes [1]. The compound demonstrated exceptional potency against acute lymphoblastic leukemia cell lines, with sensitivity rates reaching 89% of tested models [1] [2].
The most sensitive cell line was COG-LL-317, a T-cell acute lymphoblastic leukemia model, which exhibited an IC50 value of 6.5 nanomolar [1]. Other highly responsive acute lymphoblastic leukemia cell lines included MOLT-4 (IC50 = 40 nanomolar), RS4;11 (IC50 = 147 nanomolar), and CCRF-CEM (IC50 = 268 nanomolar) [1]. The median IC50 value for all acute lymphoblastic leukemia cell lines was 0.15 micromolar, demonstrating the particular vulnerability of this cancer type to AKT kinase inhibition [1].
Beyond acute lymphoblastic leukemia, GSK690693 showed significant activity against other hematologic malignancies. Non-Hodgkin lymphoma cell lines demonstrated 73% sensitivity to the compound, while Burkitt lymphoma models showed 67% sensitivity [1]. The acute myeloid leukemia cell line Kasumi-1, which harbors a KIT activating point mutation and ETO-AML1 translocation, exhibited high sensitivity with an IC50 of 107 nanomolar [1].
Importantly, the antiproliferative effects were selective for malignant cells. GSK690693 did not inhibit the proliferation of normal human CD4-positive peripheral T lymphocytes or normal mouse thymocytes, indicating therapeutic selectivity between cancer cells and healthy immune cells [1]. This selectivity profile suggests that the compound targets cancer-specific dependencies on AKT signaling rather than normal physiological AKT functions.
The dose-dependent nature of GSK690693 cytotoxicity was confirmed across multiple cell lines, with treatment periods of 72 hours showing consistent antiproliferative effects [1]. Cell viability assessments using MTT assays revealed that sensitive cell lines exhibited 80% or greater decrease in viable cells from baseline after 96 hours of exposure to effective concentrations [3].
Despite the broad activity of GSK690693 across hematologic malignancies, certain cell lines demonstrated resistance to the compound. Phosphorylation analysis of downstream AKT substrates revealed that GSK690693 effectively inhibited AKT kinase activity in both sensitive and resistant cell lines, indicating that resistance mechanisms were not related to inadequate target inhibition [1]. This finding suggests that cellular resistance to GSK690693 arises from alternative survival pathways or compensatory mechanisms rather than direct interference with drug-target interaction.
In neuroblastoma cell lines, which generally showed reduced sensitivity to GSK690693, resistance appeared to be inherent rather than acquired. Each neuroblastoma cell line evaluated had IC50 values greater than 5 micromolar, with three lines showing IC50 values exceeding 10 micromolar [3]. The neuroblastoma cell line NB-1643 exemplified this resistance pattern, maintaining cell viability despite effective AKT pathway inhibition [3].
Research into resistance mechanisms has revealed that distinct patterns emerge depending on the class of AKT inhibitor used. Studies comparing resistance to ATP-competitive inhibitors like GSK690693 versus allosteric inhibitors have shown that ATP-competitive inhibitor resistance is driven by rewired compensatory activity of parallel signaling pathways rather than alterations in AKT itself [4]. This suggests that resistance to GSK690693 may involve activation of alternative kinase pathways that can bypass AKT-dependent survival signals.
The phenomenon of feedback activation represents another resistance mechanism observed with GSK690693 treatment. The compound consistently induced dose-dependent increases in AKT phosphorylation at both serine-473 and threonine-308 sites, indicating activation of compensatory feedback loops [5]. This feedback mechanism involves S6K-induced IRS-1 phosphorylation and mTORC2 activation, which can partially restore AKT signaling despite kinase domain inhibition [5].
Chronic myeloid leukemia cell lines have been reported to exhibit unexpected resistance to GSK690693, with resistance attributed to drug-induced protective autophagy and upregulation of ATG5 [6]. This resistance mechanism involves the failure of GSK690693 to adequately suppress AKT and induce phosphorylation of JNK in these cell lines, highlighting the importance of cancer type-specific resistance patterns [6].
GSK690693 demonstrated significant antitumor activity in multiple human cancer xenograft models. Daily intraperitoneal administration of GSK690693 at doses ranging from 10 to 30 milligrams per kilogram for 21 days produced substantial tumor growth inhibition across various cancer types [7]. The compound achieved 58-75% tumor growth inhibition in established xenograft models, including SKOV-3 ovarian carcinoma, LNCaP prostate carcinoma, BT474 breast carcinoma, and HCC-1954 breast carcinoma [7].
In breast cancer xenograft models, GSK690693 showed particularly robust activity. The BT474 breast cancer model demonstrated 70% tumor growth inhibition following treatment with GSK690693 [7]. Immunohistochemical analysis of BT474 xenografts after repeat dosing confirmed in vivo target modulation, showing reduced phosphorylation of AKT substrates PRAS40 (threonine 246) and FKHR/FKHRL1 (threonine 24/32) [7]. The HCC-1954 breast cancer model also responded favorably, achieving 58% tumor growth inhibition under the same treatment regimen [7].
Prostate cancer xenograft models showed significant sensitivity to GSK690693 treatment. The LNCaP prostate cancer model, which is characterized by constitutive AKT activation, demonstrated 65% tumor growth inhibition [7]. The substantial response in this model is particularly relevant given the known role of AKT hyperactivation in prostate cancer progression and treatment resistance.
Ovarian cancer xenograft studies revealed that GSK690693 achieved 60% tumor growth inhibition in the SKOV-3 model [7]. This response is notable given the aggressive nature of ovarian cancer and the limited treatment options available for advanced disease. The activity in ovarian cancer models supports the potential clinical utility of AKT inhibition in this challenging malignancy.
Pharmacodynamic analysis of xenograft models confirmed that tumor drug concentrations exceeding 3 micromolar (approximately 1,500 nanograms per gram) correlated with sustained 60% reduction in substrate phosphorylation for 8 hours [7]. This concentration-effect relationship provides important guidance for clinical dosing strategies and biomarker development.
GSK690693 demonstrated remarkable efficacy in genetically engineered mouse models that develop spontaneous tumors with activated AKT signaling. Three distinct models were employed to assess the compound's activity against different cancer types driven by AKT hyperactivation [5].
The Lck-MyrAkt2 transgenic mouse model, which develops aggressive thymic lymphomas through expression of constitutively active, myristylated AKT2 in immature T lymphocytes, showed the most dramatic response to GSK690693 treatment [5]. Treatment with 30 milligrams per kilogram administered intraperitoneally five days per week for four weeks resulted in a substantial shift in disease outcome. Nearly 48% of GSK690693-treated mice maintained normal thymic histology compared to only 10% in the placebo group [5].
The impact on tumor development was equally impressive. Among mice that developed tumors, GSK690693 treatment resulted in significantly smaller tumor volumes. The average tumor size in treated mice was 112 cubic millimeters compared to 231 cubic millimeters in the placebo group, representing a greater than 50% reduction in tumor volume [5]. Immunohistochemical analysis revealed decreased Ki-67 staining, indicating reduced cellular proliferation, and increased cleaved caspase-3, demonstrating enhanced apoptosis in treated tumors [5].
The heterozygous PTEN knockout mouse model, which develops endometrial neoplastic lesions with full penetrance, demonstrated significant response to GSK690693 treatment [5]. Treatment initiated at 5 months of age and consisting of three cycles of three weeks of intraperitoneal injections followed by one week of rest resulted in delayed tumor progression. While 80% of placebo-treated mice progressed to atypical endometrial hyperplasia, only 30% of GSK690693-treated mice developed this advanced lesion type [5].
The TgMISIIR-TAg-DR26 transgenic mouse model of spontaneous epithelial ovarian cancer showed more modest but still significant responses to GSK690693 treatment [5]. Treatment initiated at 14 weeks of age and continued for four weeks resulted in a higher proportion of early-stage tumors in the treated group. While only 8% of placebo-treated mice had early disease, 26% of GSK690693-treated mice presented with early or very early disease [5]. Additionally, 35% of tumors in GSK690693-treated mice required microscopic evaluation for detection compared to only 8% in the control group [5].
GSK690693 exhibits favorable pharmacokinetic properties that support its therapeutic potential. Following intraperitoneal administration in mouse models, the compound demonstrates good bioavailability with rapid absorption and distribution to target tissues [5]. The maximum plasma concentration (Cmax) is achieved within approximately one hour or earlier, indicating efficient absorption from the peritoneal cavity [5].
Plasma concentration profiles reveal that GSK690693 maintains therapeutically relevant levels for several hours following administration. In mouse pharmacokinetic studies, maximum plasma concentrations of approximately 1-3.5 micromolar were achieved at 2 hours post-administration, with plasma levels remaining above 3 micromolar for up to 8 hours [8]. This sustained exposure is particularly important given the requirement for continuous target inhibition to achieve optimal antitumor effects.
The compound demonstrates effective tissue distribution, achieving sufficient concentrations in tumor tissues to inhibit AKT signaling. Tumor drug concentrations exceeding 3 micromolar have been associated with sustained decreases in glycogen synthase kinase-3 beta phosphorylation for up to 8 hours, providing a pharmacodynamic marker for effective target engagement [7]. This concentration-effect relationship has been consistently observed across multiple xenograft models.
Despite its short half-life, GSK690693 does not exhibit significant drug accumulation with repeated daily administration [5]. This property is advantageous from a safety perspective, as it reduces the risk of cumulative toxicity while maintaining therapeutic efficacy. The pharmacokinetic profile following single-dose administration accurately reflects the exposure characteristics observed with repeat dosing regimens [5].
Tissue distribution studies indicate that GSK690693 achieves effective concentrations in various organ systems. The compound's ability to cross tissue barriers and reach target sites is evidenced by its activity in brain tumor models and other anatomically challenging locations. However, the rapid clearance necessitates frequent dosing to maintain therapeutic levels throughout the treatment period.
GSK690693 undergoes rapid metabolism and clearance from the systemic circulation. The compound exhibits a very short half-life in mouse models, with most drug eliminated from circulation within 8 hours of administration [5]. This rapid clearance profile necessitates frequent dosing schedules to maintain therapeutic concentrations at target sites.
While specific cytochrome P450 interaction studies for GSK690693 are limited in the available literature, the compound's rapid metabolism suggests involvement of hepatic drug-metabolizing enzymes. The short half-life and efficient clearance are consistent with extensive first-pass metabolism, which is typical for many small molecule kinase inhibitors [5].
Metabolic stability studies indicate that GSK690693 is subject to rapid biotransformation, contributing to its short duration of action. This metabolic profile has important implications for clinical development, as it may require frequent dosing or alternative formulations to achieve sustained therapeutic levels. The rapid clearance also reduces the potential for drug-drug interactions through competitive inhibition of metabolizing enzymes.
The compound's metabolic pathway appears to be efficient and consistent across different animal models. No significant accumulation of GSK690693 or its metabolites has been observed with repeated daily administration, suggesting that the metabolic capacity is not saturated under typical dosing conditions [5]. This property is advantageous for chronic treatment regimens where drug accumulation could lead to enhanced toxicity.
Pharmacokinetic studies have revealed that GSK690693 produces acute metabolic effects, including hyperglycemia and increased plasma insulin levels. Peak insulin concentrations of 643 nanograms per milliliter at 4 hours post-administration compared to baseline levels of 0.73 nanograms per milliliter have been observed [7]. These metabolic effects align with the compound's pharmacokinetic profile and resolve within 24 hours, suggesting they are directly related to circulating drug levels rather than persistent metabolic disruption.
Acute Toxic